Home > Products > Screening Compounds P93172 > De-boc Cabazitaxel
De-boc Cabazitaxel -

De-boc Cabazitaxel

Catalog Number: EVT-1463829
CAS Number:
Molecular Formula: C40H49NO12
Molecular Weight: 735.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

De-boc cabazitaxel is a derivative of cabazitaxel, which is a semisynthetic taxane used primarily in cancer therapy, particularly for treating metastatic castration-resistant prostate cancer. It is known for its ability to inhibit cancer cell growth by stabilizing microtubules, thereby disrupting normal mitotic processes. The compound is classified under the category of antineoplastic agents and is a second-generation taxane, demonstrating efficacy against tumors resistant to first-generation agents like docetaxel and paclitaxel .

Source and Classification

De-boc cabazitaxel is synthesized from cabazitaxel, which itself is derived from 10-deacetylbaccatin III, a natural product obtained from the yew tree. The classification of de-boc cabazitaxel falls under the broader category of taxanes, which are characterized by their complex polycyclic structures and their mechanism of action involving microtubule stabilization. This compound may also be considered an impurity in commercial formulations of cabazitaxel .

Synthesis Analysis

Methods and Technical Details

The synthesis of de-boc cabazitaxel typically involves several key steps:

  1. Starting Material: The synthesis begins with 10-deacetylbaccatin III as the primary raw material.
  2. Selective Protection: Hydroxyl groups on the starting material are selectively protected using various protecting agents like trichloroethoxycarbonyl (Troc) or tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps .
  3. Methylation and Coupling: Following protection, methylation reactions are performed to introduce methyl groups at specific positions on the molecule. This is followed by coupling with a side chain derived from phenylisoserine, which enhances the anticancer activity of the resulting compound .
  4. Deprotection: Finally, the protecting groups are removed under controlled conditions to yield de-boc cabazitaxel.

The entire process is designed to optimize yield and purity while minimizing costs, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

De-boc cabazitaxel retains the core structure of cabazitaxel but includes a de-boc group that modifies its chemical properties. The molecular formula for de-boc cabazitaxel can be represented as C26H39N1O5C_{26}H_{39}N_{1}O_{5}, with a molecular weight of approximately 451.59 g/mol. The compound's structure features multiple rings characteristic of taxanes, which contribute to its biological activity.

Structural Features

  • Taxane Core: The bicyclic structure provides stability and facilitates binding to microtubules.
  • Functional Groups: Hydroxyl groups and ester linkages play crucial roles in the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of de-boc cabazitaxel can be analyzed through various reactions:

  1. Hydrolysis: In aqueous environments, the de-boc group can undergo hydrolysis, leading to the regeneration of hydroxyl groups that may enhance solubility.
  2. Esterification: The presence of hydroxyl groups allows for potential esterification reactions with carboxylic acids, modifying its pharmacokinetic properties.
  3. Microtubule Interaction: As a taxane derivative, de-boc cabazitaxel binds to β-tubulin subunits in microtubules, preventing depolymerization and thus inhibiting cell division.

These reactions are critical for understanding the compound's stability and efficacy as an anticancer agent .

Mechanism of Action

Process and Data

De-boc cabazitaxel exerts its anticancer effects primarily through the stabilization of microtubules:

  • Microtubule Stabilization: By binding to β-tubulin, de-boc cabazitaxel prevents the normal disassembly of microtubules during mitosis.
  • Cell Cycle Arrest: This stabilization leads to cell cycle arrest at the metaphase stage, ultimately triggering apoptosis in cancer cells.

Pharmacokinetic studies have shown that de-boc cabazitaxel has a three-compartment model for distribution in patients, with clearance rates influenced by body surface area and tumor type .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH changes.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .

Applications

Scientific Uses

De-boc cabazitaxel is primarily utilized in cancer research as a potential therapeutic agent. Its applications include:

  • Cancer Treatment: Investigated for use in treating various solid tumors resistant to conventional therapies.
  • Drug Development: Serves as a precursor or intermediate in synthesizing novel taxane derivatives with improved pharmacological profiles.

Research continues into optimizing formulations that enhance its bioavailability and therapeutic efficacy while minimizing side effects associated with traditional chemotherapy .

Introduction to Cabazitaxel and Its Synthetic Impurities

Overview of Cabazitaxel: Pharmacological Significance and Clinical Context

Cabazitaxel is a second-generation taxane antineoplastic agent approved for metastatic castration-resistant prostate cancer following docetaxel therapy. Structurally, it is characterized as (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate [9]. Unlike first-generation taxanes, cabazitaxel's C-7 and C-10 methoxy groups confer reduced affinity for P-glycoprotein efflux pumps, enabling activity against docetaxel-resistant tumors and enhanced blood-brain barrier penetration [6] [9]. This molecular distinction underpins its clinical utility in multidrug-resistant malignancies.

The synthesis of cabazitaxel involves semisynthetic modification of 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from Taxus species needles [9]. During this complex process, several structurally related impurities emerge, including:

  • De-boc Cabazitaxel (C40H49NO12; MW: 735.82)
  • Cabazitaxel N-formyl Impurity (C41H49NO13)
  • Cabazitaxel Di Boc Impurity (C50H67NO16)
  • Oxazolidine Cabazitaxel [7]

Table 1: Key Process-Related Impurities in Cabazitaxel Synthesis

Compound NameMolecular FormulaMolecular WeightStructural Feature
De-boc CabazitaxelC40H49NO12735.82Absence of tert-butoxycarbonyl group
Cabazitaxel N-formylC41H49NO13763.83Formyl group substitution on amine
Cabazitaxel Di BocC50H67NO16938.06Dual boc protection
Oxazolidine CabazitaxelC48H61NO14876.00Oxazolidine ring formation

Synthetic Pathways in Cabazitaxel Production: Key Intermediates and Byproducts

Cabazitaxel is synthesized from 10-deacetylbaccatin III through a multi-step sequence involving selective protection/deprotection and coupling reactions [4] [9]. The critical stages relevant to De-boc cabazitaxel formation include:

  • Side Chain Synthesis: Production of (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid, the precursor containing the boc-protected amine [4].
  • Esterification: Coupling of the side chain to the baccatin core at C-13 position under activating agents like dicyclohexylcarbodiimide (DCCD) [9].
  • Selective Protection/Deprotection: Introduction of acetyl and benzoyl groups at C-4 and C-2 positions, respectively, requiring precise stoichiometric control to minimize impurity generation [4].

The boc deprotection step specifically occurs under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) intended to remove the tert-butoxycarbonyl protecting group from the amine functionality in the final stages of synthesis [4]. Incomplete reaction or side reactions during this stage leads to De-boc cabazitaxel persistence. Alternatively, premature deprotection during storage or processing can generate this impurity through decomposition pathways [7].

Table 2: Critical Synthesis Steps and Associated Impurities

Synthetic StageReaction ConditionsTarget IntermediatePotential Impurities
Side Chain PreparationBoc-protection in THFBoc-protected phenylisoserineIncompletely protected amines
Core-Side Chain CouplingDCCD/DMAP catalysis in DCMProtected cabazitaxel precursorOxazolidine derivatives
Final DeprotectionTFA/DCM (2-5°C)De-protected cabazitaxelDe-boc cabazitaxel
CrystallizationEthanol/water mixturePure cabazitaxelCo-crystallized impurities

Role of De-boc Cabazitaxel as a Critical Process-Related Impurity

De-boc cabazitaxel (C40H49NO12) is a primary degradation product resulting from the loss of the tert-butoxycarbonyl (boc) group from the amine functionality at the C-3' position of cabazitaxel's side chain [7]. This structural modification has significant implications:

  • Structural Characteristics: Removal of the bulky boc group exposes a primary amine, increasing molecular polarity by approximately 30% compared to the parent compound. This alters chromatographic behavior and solubility profiles [7].
  • Formation Mechanisms:
  • Intentional Deprotection: Incomplete removal during final deprotection steps due to suboptimal reaction time, temperature, or acid concentration.
  • Inadvertent Degradation: Acidic or basic hydrolysis during storage, particularly in aqueous environments or elevated temperatures [10].
  • Enzymatic Cleavage: Potential in vivo metabolism via esterases, though this is not the primary formation route in drug substance contexts.
  • Regulatory Significance: Classified as a "qualifying impurity" per ICH Q3A guidelines, requiring strict control below 0.15% of the parent compound in final drug substance [10]. Its presence above threshold levels indicates inadequate process control or stability issues.

The boc group serves dual purposes during synthesis: it protects the reactive amine during esterification steps and enhances side chain solubility. Its premature removal compromises synthetic yield and generates an impurity with unknown toxicological profiles. Structural studies confirm that de-boc cabazitaxel exhibits altered tubulin binding kinetics, though its specific pharmacological or toxicological activities remain unquantified [7] [10].

Properties

Product Name

De-boc Cabazitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C40H49NO12

Molecular Weight

735.8 g/mol

InChI

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1

InChI Key

ONJGHPJYUCCBGB-KWIOUIIFSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.